molecular formula C14H20N2O4 B2714710 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248276-37-9

3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

カタログ番号 B2714710
CAS番号: 2248276-37-9
分子量: 280.324
InChIキー: NOOUUJAHGUPVKM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, also known as DMOAD, is a chemical compound that has gained significant attention in the field of scientific research. DMOAD is a potential therapeutic agent for the treatment of osteoarthritis, a degenerative joint disease that affects millions of people worldwide.

作用機序

The mechanism of action of 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid involves the inhibition of enzymes that degrade cartilage such as matrix metalloproteinases (MMPs) and aggrecanases. 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid also promotes the synthesis of extracellular matrix components such as collagen and proteoglycans. This leads to the restoration of cartilage structure and function. Additionally, 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been shown to modulate inflammation by reducing the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been shown to have a favorable safety profile with no significant adverse effects reported in preclinical and clinical studies. It is rapidly absorbed and distributed to joint tissues where it exerts its therapeutic effects. 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has a long half-life, which allows for less frequent dosing. Moreover, 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been shown to have synergistic effects with other therapeutic agents such as non-steroidal anti-inflammatory drugs (NSAIDs) and glucosamine.

実験室実験の利点と制限

3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has several advantages for lab experiments such as its high purity, stability, and reproducibility. It can be easily synthesized in large quantities, making it suitable for in vitro and in vivo studies. However, 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has some limitations such as its limited solubility in water, which requires the use of organic solvents for its administration. Moreover, the high cost of 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid may limit its use in some research settings.

将来の方向性

There are several future directions for the research on 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid. One area of interest is the optimization of the synthesis method to achieve higher yields and purity of 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid. Another area of research is the investigation of the optimal dosing and administration of 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid for the treatment of osteoarthritis. Moreover, the development of novel formulations and delivery systems for 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid may improve its efficacy and reduce its side effects. Finally, the investigation of the potential use of 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid in the treatment of other joint diseases such as rheumatoid arthritis and ankylosing spondylitis is an area of active research.
Conclusion:
In conclusion, 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is a promising therapeutic agent for the treatment of osteoarthritis. Its ability to inhibit cartilage degradation and promote cartilage repair has been demonstrated in various in vitro and in vivo studies. 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has a favorable safety profile and has the potential to be used in combination with other therapeutic agents. Further research is needed to optimize its synthesis, dosing, and administration, and to investigate its potential use in the treatment of other joint diseases.

合成法

The synthesis of 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid involves the reaction of 3-nitro-4-aminobenzoic acid with dimethylamine and tert-butyl dicarbonate in the presence of a catalyst. The resulting product is purified through recrystallization to obtain pure 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid. This method has been optimized to achieve high yields and purity of 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid.

科学的研究の応用

3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been extensively studied for its potential therapeutic effects on osteoarthritis. Its ability to inhibit cartilage degradation and promote cartilage repair has been demonstrated in various in vitro and in vivo studies. 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has also been shown to reduce inflammation and pain associated with osteoarthritis. Moreover, 3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been investigated for its potential use in the treatment of other joint diseases such as rheumatoid arthritis and ankylosing spondylitis.

特性

IUPAC Name

3-(dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)15-10-7-6-9(12(17)18)8-11(10)16(4)5/h6-8H,1-5H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOUUJAHGUPVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。